molecular formula C26H22N4O3S2 B2864789 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034515-39-2

3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2864789
CAS No.: 2034515-39-2
M. Wt: 502.61
InChI Key: BJMRMRCXQXPDAF-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolin-4(3H)-one family, a heterocyclic scaffold renowned for its pharmacological versatility. Structurally, it features:

  • A quinazolin-4(3H)-one core substituted at the 2-position with a thioether group linked to a 1,2,4-oxadiazole ring.
  • At the 3-position, a 2-methoxybenzyl group contributes steric and electronic effects, likely influencing binding affinity and metabolic stability.

The presence of sulfur-containing groups (thioether, methylthio) and the oxadiazole ring may enhance its interaction with biological targets, such as enzymes or receptors requiring hydrophobic or π-π interactions .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-32-22-10-6-3-7-18(22)15-30-25(31)20-8-4-5-9-21(20)27-26(30)35-16-23-28-24(29-33-23)17-11-13-19(34-2)14-12-17/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMRMRCXQXPDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of anthranilic acid derivatives. A widely adopted method involves refluxing anthranilic acid with acetic anhydride to form 2-methylbenzoxazinone, followed by nucleophilic attack with substituted amines.

Example Protocol:

  • Reagents : Anthranilic acid (1.0 equiv), acetic anhydride (3.0 equiv), glacial acetic acid (solvent).
  • Conditions : Reflux at 120°C for 4 hours.
  • Intermediate : 2-Methylbenzoxazinone (yield: 85–90%).
  • Cyclization : React with 4-(methylthio)aniline (1.2 equiv) in glacial acetic acid at 100°C for 6 hours to yield 2-methyl-3-(4-(methylthio)phenyl)quinazolin-4(3H)-one (yield: 66–75%).
Table 1: Optimization of Quinazolinone Core Synthesis
Step Reagent Ratio Temperature (°C) Time (h) Yield (%) Source
1 1:3 (acid:Ac₂O) 120 4 85–90
2 1:1.2 (benzoxazinone:amine) 100 6 66–75

Introduction of the 2-Methoxybenzyl Group

The 2-methoxybenzyl moiety is introduced via alkylation or nucleophilic substitution. A common approach involves reacting the quinazolinone core with 2-methoxybenzyl chloride in the presence of a base.

Example Protocol:

  • Reagents : 2-Methyl-3-(4-(methylthio)phenyl)quinazolin-4(3H)-one (1.0 equiv), 2-methoxybenzyl chloride (1.5 equiv), potassium carbonate (2.0 equiv).
  • Conditions : Reflux in dry dimethylformamide (DMF) at 80°C for 8 hours.
  • Product : 3-(2-Methoxybenzyl)-2-methylquinazolin-4(3H)-one (yield: 70–78%).
Key Characterization Data:
  • IR : C=O stretch at 1680 cm⁻¹, C=N at 1610 cm⁻¹.
  • ¹H NMR : Methoxy singlet at δ 3.85 ppm, aromatic protons at δ 6.8–7.6 ppm.

Synthesis of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is constructed via cyclization of acyl hydrazides with carboxylic acids. Cyanogen bromide (BrCN) or p-tosyl chloride (TsCl) are employed as cyclizing agents.

Example Protocol:

  • Hydrazide Formation : React 4-(methylthio)benzoic acid (1.0 equiv) with hydrazine hydrate (2.0 equiv) in methanol under reflux for 10 hours (yield: 67–70%).
  • Cyclization : Treat hydrazide (1.0 equiv) with BrCN (1.5 equiv) in methanol at 70°C for 6 hours to form 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine (yield: 60–65%).
Table 2: Oxadiazole Synthesis Comparative Analysis
Method Cyclizing Agent Solvent Temperature (°C) Time (h) Yield (%) Source
A BrCN Methanol 70 6 60–65
B TsCl THF 25 12 50–55

Thioether Linkage Formation

The thioether bond is established via Mitsunobu reaction or nucleophilic displacement. A preferred method involves reacting a mercapto-oxadiazole intermediate with a bromomethylquinazolinone derivative.

Example Protocol:

  • Bromination : Treat 3-(2-methoxybenzyl)quinazolin-4(3H)-one with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 2-bromomethyl-3-(2-methoxybenzyl)quinazolin-4(3H)-one (yield: 75–80%).
  • Coupling : React brominated quinazolinone (1.0 equiv) with 5-mercapto-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole (1.2 equiv) in DMF using triethylamine (TEA) as a base (yield: 65–70%).
Key Optimization Insights:
  • Solvent : DMF > DMSO due to higher polarity promoting SN2 reactivity.
  • Base : TEA > K₂CO₃ for thiolate ion generation.

Final Coupling and Purification

The target compound is obtained after column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity is confirmed via HPLC (>98%) and melting point analysis (192–193°C).

Table 3: Summary of Synthetic Pathway Yields
Step Intermediate Yield (%) Cumulative Yield (%)
1 Quinazolinone core 66–75 66–75
2 Methoxybenzyl derivative 70–78 46–59
3 Oxadiazole moiety 60–65 28–38
4 Thioether linkage 65–70 18–27

Critical Analysis of Methodologies

  • Cyclization Efficiency : BrCN-mediated oxadiazole formation (Method A) offers higher yields than TsCl (Method B) but requires stringent temperature control.
  • Thioether Stability : Mercapto-oxadiazoles are prone to oxidation; reactions must be conducted under inert atmospheres.
  • Scalability : The use of DMF in coupling steps complicates large-scale synthesis due to purification challenges.

Emerging Innovations

Recent advances include enzymatic cyclization for oxadiazole synthesis (yield: 75–80%) and microwave-assisted quinazolinone formation (time reduction: 4 hours → 30 minutes).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and methylthio groups, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and oxidized aromatic rings.

    Reduction Products: Reduced oxadiazole derivatives and hydrogenated quinazolinone cores.

    Substitution Products: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is investigated for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Role of Sulfur-Containing Groups

  • The thioether linkage in the target compound and its analogs (e.g., ) improves membrane permeability due to increased lipophilicity .
  • The methylthio group on the oxadiazole ring may enhance metabolic stability compared to compounds with free thiols (e.g., ’s thiosemicarbazides) .

Core Modifications

  • Oxadiazole vs. Triazole/Thiazole : The 1,2,4-oxadiazole in the target compound offers superior hydrolytic stability over 1,2,4-triazoles () but may reduce hydrogen-bonding capacity .

Biological Activity

3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound classified under quinazolinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in anticancer research, due to its unique structural features that allow interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N4O3S2C_{26}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 502.6 g/mol. The structure includes a quinazolinone core, a methoxybenzyl group, and a 1,2,4-oxadiazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC26H22N4O3S2
Molecular Weight502.6 g/mol
CAS Number2034546-80-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression. Quinazolinone derivatives have been shown to interact with multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. The compound acts as an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR. This dual inhibitory action enhances its potential as an anticancer agent.

Cytotoxicity

A series of studies have evaluated the cytotoxic effects of various quinazolinone derivatives against human cancer cell lines. For instance, compounds structurally related to the target compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cell lines.

  • IC50 Values :
    • Against CDK2: 0.173±0.012μM0.173\pm 0.012\mu M
    • Against HER2: 0.079±0.015μM0.079\pm 0.015\mu M

These results indicate that the compound's modifications can enhance its potency against specific cancer types.

Comparative Analysis of Similar Compounds

Research has shown that modifications in the quinazolinone structure can lead to varying degrees of biological activity. The table below summarizes the IC50 values for selected quinazolinone derivatives:

CompoundTarget KinaseIC50 (µM)
Compound 1CDK20.173
Compound 2HER20.079
Compound 3EGFR0.131
Compound 4VEGFR2Not Available

Case Studies

  • Study on Anticancer Activity : A study published in PMC8462848 demonstrated that quinazolinone derivatives showed potent inhibitory activities against multiple tyrosine kinases and significant cytotoxic effects on MCF-7 cells, highlighting their potential in cancer therapy.
  • Antimicrobial Properties : Another investigation into the antimicrobial effects of related quinazolinones indicated promising results against various bacterial strains, suggesting that these compounds may also possess antibacterial properties.

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